molecular formula C9H6N2O B008825 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile CAS No. 104501-05-5

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile

Cat. No. B008825
M. Wt: 158.16 g/mol
InChI Key: ARCZLTKZMALRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, also known as FPC, is a heterocyclic compound with potential applications in scientific research. It is a pyrrole derivative that has a formyl group and a propynyl group attached to the pyrrole ring. FPC has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile involves its ability to undergo a photochemical reaction upon exposure to light. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile absorbs light in the blue-green region of the spectrum and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen that can cause oxidative damage to cells. Singlet oxygen can react with various cellular components, such as lipids, proteins, and DNA, leading to cell death.

Biochemical And Physiological Effects

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have biochemical and physiological effects in cells and tissues. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been shown to induce cell death in cancer cells upon exposure to light, making it a potential photosensitizer for PDT. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have low cytotoxicity and is well-tolerated by cells and tissues.

Advantages And Limitations For Lab Experiments

The advantages of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its selectivity for detecting ROS, its ability to induce cell death in cancer cells upon exposure to light, and its low cytotoxicity. The limitations of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its sensitivity to light, which can cause photochemical reactions and affect the results of experiments, and its potential for non-specific binding to cellular components, which can affect its selectivity for detecting ROS.

Future Directions

For the use of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in scientific research include the development of new methods for synthesizing 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, the optimization of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile for use as a photosensitizer for PDT, and the development of new applications for 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in imaging and sensing. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can also be used in combination with other compounds to enhance its selectivity and efficacy. Further studies are needed to fully understand the mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile and its potential applications in scientific research.

Scientific Research Applications

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has potential applications in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). ROS are highly reactive molecules that play a crucial role in various biological processes but can also cause oxidative damage to cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been used as a photosensitizer for PDT, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.

properties

CAS RN

104501-05-5

Product Name

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-formyl-1-prop-2-ynylpyrrole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-2-3-11-6-8(7-12)4-9(11)5-10/h1,4,6-7H,3H2

InChI Key

ARCZLTKZMALRKZ-UHFFFAOYSA-N

SMILES

C#CCN1C=C(C=C1C#N)C=O

Canonical SMILES

C#CCN1C=C(C=C1C#N)C=O

synonyms

1H-Pyrrole-2-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.36 g of aluminium chloride in 6 ml of anhydrous methylene chloride was cooled to -78° C. and 1.3 g of the product of Step A in solution in 8 ml of methylene chloride and 0.5 ml of nitromethane were added. 1.49 g of dichloromethyl ether in solution in 15 ml of methylene chloride were added at -55° C. and the reaction mixture was kept for 1 hour at -60° C., then allowed to return to 20° C., at which temperature it was held for 18 hours. It was poured into water, stirred, and neutralized to pH 7 by addition of 33 ml of 2N sodium hydroxide. Extraction was with methylene chloride and the extracts were washed with a 1M potassium bicarbonate solution, dried and concentrated to dryness to obtain 1.5 g of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile which was washed with dupentane and dried to obtain 1.1 g of the said product melting at 97° C.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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